molecular formula C19H30ClNO2 B13777722 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride CAS No. 66859-51-6

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride

Cat. No.: B13777722
CAS No.: 66859-51-6
M. Wt: 339.9 g/mol
InChI Key: QEMYOWURCCUCSP-UHFFFAOYSA-N
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Description

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is a chemical compound with the molecular formula C19H30ClNO2 and a molecular weight of 339.90 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a phenylbutanoate ester group. It is primarily used in research and industrial applications due to its specific chemical properties.

Properties

CAS No.

66859-51-6

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride

InChI

InChI=1S/C19H29NO2.ClH/c1-3-18(17-11-5-4-6-12-17)19(21)22-15-9-14-20-13-8-7-10-16(20)2;/h4-6,11-12,16,18H,3,7-10,13-15H2,1-2H3;1H

InChI Key

QEMYOWURCCUCSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride typically involves the esterification of 2-phenylbutanoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then converted to its chloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride serves as a valuable reagent and building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

Research has indicated that this compound may possess antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its biological activities further, particularly its interactions with specific molecular targets such as enzymes or receptors .

Medicine

There is significant interest in the therapeutic potential of this compound. It has been investigated for use in treating conditions such as cancer and muscular atrophy. The compound's ability to inhibit specific proteases involved in disease processes makes it a candidate for drug development aimed at these conditions .

Industry

In the industrial sector, 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is utilized in producing specialty chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways highlights its importance in the chemical manufacturing process.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpiperidin-1-yl)propyl 2-phenylbutanoate
  • 2-Phenylbutyric acid 3-(2-methylpiperidino)propyl ester hydrochloride

Uniqueness

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylbutanoate ester group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

The compound 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate; chloride (CAS No. 66859-51-6) is a quaternary ammonium salt that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₅H₁₉ClN₂O₂
  • Molecular Weight : 339.9 g/mol
  • Purity : ≥ 96% .

Structure

The compound features a methylpiperidinium moiety linked to a 2-phenylbutanoate group, which contributes to its biological properties.

  • Ubiquitin-Specific Protease Inhibition : Research indicates that compounds similar to 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate may inhibit ubiquitin-specific proteases (USP), particularly USP19. This inhibition can lead to enhanced apoptosis in cancer cells by disrupting protein degradation pathways .
  • Serotonin Receptor Modulation : The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and could be relevant for antipsychotic activity .

Therapeutic Applications

  • Antipsychotic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antipsychotic properties through selective agonism at serotonin receptors, potentially leading to fewer side effects compared to traditional antipsychotics .
  • Cancer Treatment : By inhibiting USP19, this compound may have applications in cancer therapy, as it could promote the death of cancerous cells through the modulation of protein homeostasis .

Study Overview

A study published in Nature investigated the effects of various N-substituted compounds on the 5-HT2C receptor. Among these compounds, analogs of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate demonstrated significant selectivity for Gq signaling pathways over β-arrestin recruitment, indicating a favorable profile for therapeutic use .

Data Table: Biological Activity Summary

Activity Mechanism Reference
Inhibition of USP19Disruption of protein degradation pathways
Selective agonism at 5-HT2CModulation of mood and potential antipsychotic effects
Anticancer propertiesInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride, and how can purity be ensured?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Synthesize the quaternary ammonium precursor (e.g., 2-methylpiperidine hydrochloride) via alkylation or quaternization reactions under controlled pH and temperature .
  • Step 2 : Couple the precursor with 2-phenylbutanoic acid using a propyl linker via esterification (e.g., DCC/DMAP-mediated coupling).
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) .
  • Purity Assessment : Validate using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Address discrepancies by repeating synthesis under inert atmospheres to avoid hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., piperidinium methyl group at δ 1.2–1.5 ppm) .
  • XRD : Single-crystal X-ray diffraction (monoclinic space groups like P21/cP2_1/c) resolves stereochemistry and counterion placement, as seen in analogous piperidinium salts .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns.

Q. How can researchers design a theoretical framework to study this compound’s biological activity?

  • Methodological Answer :

  • Hypothesis : Link to cholinergic or ion-channel modulation theories based on structural analogs .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against acetylcholine esterase or nicotinic receptors to predict binding modes .
  • Experimental Validation : Align in vitro assays (e.g., patch-clamp for ion flux) with computational predictions to refine the framework .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Variables : Temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–1.0 eq).
  • Design : Use a 23^3 factorial design to assess main effects and interactions. For example, higher temperatures may improve esterification yields but risk decomposition .
  • Analysis : ANOVA identifies significant factors. Response surface methodology (RSM) pinpoints optimal conditions (e.g., 60°C, DMF, 0.5 eq catalyst) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (cell lines, buffer pH, incubation time). For instance, neuronal vs. non-neuronal cell models may yield divergent results .
  • Reproducibility : Replicate studies with standardized protocols (e.g., MTT assay at 48h, 5% CO2_2).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenylbutanoate moiety (e.g., para-substituted halogens) or piperidinium methyl group .
  • Biological Testing : Screen analogs against related targets (e.g., muscarinic vs. nicotinic receptors) to identify selectivity drivers.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity with activity .

Q. What methodologies address challenges in crystallizing this hygroscopic compound?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., acetone/hexane) to reduce polarity.
  • Additives : Introduce non-coordinating ions (e.g., PF6_6^-) to stabilize lattice formation.
  • Techniques : Slow evaporation under nitrogen or vapor diffusion (ether into dichloromethane solution) improves crystal quality .

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